molecular formula C17H17FN6 B3129677 1-(4-fluorophenyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine CAS No. 339105-28-1

1-(4-fluorophenyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine

Cat. No.: B3129677
CAS No.: 339105-28-1
M. Wt: 324.4 g/mol
InChI Key: JRUNQXOQLKLECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine is a heterocyclic compound featuring a piperazine core substituted with a 4-fluorophenyl group at the 1-position and a 1-phenyl-1H-tetrazol-5-yl moiety at the 4-position.

For example, piperazine derivatives are often synthesized via reactions between substituted phenylhydrazines and enones (as seen in ) or through Suzuki-Miyaura coupling for aryl group introduction .

Applications: Piperazine-tetrazole hybrids are explored in medicinal chemistry for their affinity toward receptors such as dopamine D2 and serotonin transporters. The fluorophenyl group is a common pharmacophore in antipsychotic and antihypertensive agents, as seen in GBR 12909 derivatives () and CV-11974 () .

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(1-phenyltetrazol-5-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6/c18-14-6-8-15(9-7-14)22-10-12-23(13-11-22)17-19-20-21-24(17)16-4-2-1-3-5-16/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUNQXOQLKLECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327031
Record name 1-(4-fluorophenyl)-4-(1-phenyltetrazol-5-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810125
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339105-28-1
Record name 1-(4-fluorophenyl)-4-(1-phenyltetrazol-5-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(4-fluorophenyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine is a compound of interest due to its potential pharmacological activities. This compound belongs to the piperazine class, which has been widely studied for various biological activities including anxiolytic, antidepressant, and antimicrobial effects. The presence of the fluorophenyl and tetrazole moieties enhances its interaction with biological targets.

  • Molecular Formula : C17H15FN4
  • Molecular Weight : 300.33 g/mol
  • CAS Number : 100097-77-6

1. Anxiolytic and Antidepressant Effects

Recent studies have indicated that compounds similar to this compound exhibit significant anxiolytic and antidepressant-like activities. For instance, a related piperazine derivative demonstrated its anxiolytic activity through modulation of the serotonergic system and interaction with the benzodiazepine site of the GABAA receptor . This suggests that our compound may also possess similar mechanisms of action.

2. Antimicrobial Activity

Several studies have explored the antimicrobial properties of piperazine derivatives. Research has shown that certain piperazine compounds exhibit significant activity against various bacterial strains and fungi . The incorporation of the tetrazole group in our compound could enhance its antimicrobial efficacy due to improved binding interactions with microbial targets.

3. Neuropharmacological Activity

The neuropharmacological profile of piperazines has been extensively studied, revealing their potential in treating neurological disorders. Compounds within this class have shown promise in inhibiting monoamine oxidase (MAO), an enzyme implicated in mood regulation . The structure of this compound may allow it to interact effectively with MAO-A and MAO-B, contributing to its antidepressant effects.

Case Study: Synthesis and Evaluation

A study synthesized a series of piperazine derivatives including those with tetrazole substituents. These compounds were evaluated for their biological activities, revealing that modifications in the piperazine structure significantly influenced their pharmacological profiles. Specifically, compounds that retained the tetrazole moiety showed enhanced bioactivity compared to their non-tetrazole counterparts .

Table: Summary of Biological Activities

Activity TypeRelated CompoundMechanism of ActionReference
AnxiolyticLQFM192Serotonergic system modulation
AntimicrobialVarious PiperazinesInhibition of bacterial growth
NeuropharmacologicalMAO InhibitorsInhibition of monoamine oxidase

Scientific Research Applications

Medicinal Chemistry

FPTP has been investigated for its potential as a therapeutic agent due to its structural characteristics that allow for interactions with biological targets. The presence of the tetrazole moiety is significant because tetrazoles are known to mimic carboxylic acids in biological systems and can enhance the pharmacokinetic properties of drugs.

Antidepressant Activity

Research has indicated that derivatives of piperazine compounds exhibit antidepressant-like effects. FPTP's structural similarity to known antidepressants suggests it may possess similar properties. In animal models, compounds with piperazine and tetrazole functionalities have shown promise in modulating neurotransmitter levels, potentially leading to improved mood regulation .

Anticancer Properties

FPTP and its derivatives have been studied for anticancer activity. The compound's ability to inhibit cell proliferation in cancer cell lines has been documented. For instance, studies have demonstrated that modifications to the piperazine ring can enhance cytotoxicity against specific cancer types, making it a candidate for further development as an anticancer agent .

Biological Activities

The biological activities of FPTP extend beyond antidepressant and anticancer effects. Its interactions with various biological pathways make it a versatile compound in pharmacological research.

Antimicrobial Activity

FPTP has been evaluated for antimicrobial properties against a range of pathogens. The fluorophenyl group enhances lipophilicity, which may facilitate membrane penetration and increase efficacy against bacterial strains .

Neuroprotective Effects

There is emerging evidence that FPTP may exhibit neuroprotective effects. Compounds containing piperazine have shown potential in protecting neuronal cells from oxidative stress and apoptosis in vitro, indicating possible applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of FPTP is crucial for optimizing its pharmacological properties. The following table summarizes key modifications and their impact on biological activity:

ModificationBiological ActivityReference
Addition of fluorineIncreased lipophilicity
Alteration of piperazine ringEnhanced antidepressant effect
Substitution on tetrazoleImproved anticancer activity

Case Study: Antidepressant Efficacy

In a study published in 2023, researchers synthesized several derivatives of FPTP and evaluated their effects on serotonin and norepinephrine levels in rat models. Results indicated that certain derivatives significantly increased neurotransmitter availability, correlating with reduced depressive behaviors .

Case Study: Anticancer Activity

A 2024 study investigated the cytotoxic effects of FPTP on breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer properties .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., fluorine) : Enhance binding to aromatic residues in target proteins (e.g., dopamine receptors) but may reduce solubility .
  • Methoxy Substitutions : Improve aqueous solubility (e.g., Compound 14, 68% yield) but may decrease metabolic stability due to oxidative demethylation .
  • Tetrazole vs. Carboxamide : Tetrazole-containing compounds (e.g., CV-11974) exhibit superior angiotensin II receptor antagonism compared to carboxamide analogues, likely due to stronger hydrogen bonding .

Pharmacological Activity

Mechanistic Insights :

  • Dopaminergic Activity : The tetrazole-piperazine scaffold shares structural motifs with SC212, a haloperidol derivative with atypical antipsychotic effects. However, the absence of a thioether group in the target compound may reduce D2R affinity compared to SC212 .
  • Antihypertensive Potential: CV-11974’s tetrazole group contributes to its high AT1 receptor affinity (IC50 = 1.12 × 10⁻⁷ M in bovine adrenal cortex), suggesting that similar compounds could exhibit comparable cardiovascular effects .

Q & A

How can the synthesis of 1-(4-fluorophenyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine be optimized for improved yield and purity?

Methodological Answer:
Optimization involves adjusting reaction conditions and purification protocols. Key strategies include:

  • Solvent Ratios : Use a 1:2 ratio of H₂O:DCM to balance solubility and reaction efficiency, as demonstrated in triazole synthesis via click chemistry .
  • Catalyst Loading : Copper sulfate (0.3 equiv.) and sodium ascorbate (0.6 equiv.) enhance regioselectivity in azide-alkyne cycloaddition reactions .
  • Purification : Column chromatography with silica gel (ethyl acetate:hexane, 1:8) effectively isolates the product while minimizing impurities .
  • Reaction Monitoring : Thin-layer chromatography (TLC) in 1:2 hexane:ethyl acetate ensures real-time tracking of reaction progress .

What advanced analytical techniques are recommended for structural characterization and purity assessment of this compound?

Methodological Answer:
A multi-technique approach ensures accurate characterization:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.32–2.45 ppm in CDCl₃) confirm substituent positions and piperazine ring integrity, as seen in related fluorophenyl-piperazine derivatives .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₈H₁₈ClFN₂O with MW 332.8 g/mol) .
  • HPLC : Reverse-phase HPLC with UV detection (λmax ~239–288 nm) assesses purity and stability .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for tetrazole-piperazine hybrids .

How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Address discrepancies through systematic validation:

  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation times) to isolate variables. For example, cytotoxic activity in triazole derivatives varies with substituent electronegativity .
  • Purity Verification : Use orthogonal methods (HPLC, NMR) to confirm compound integrity, as impurities may skew IC₅₀ values .
  • Dose-Response Analysis : Compare EC₅₀/IC₅₀ curves across studies to identify outlier protocols .
  • Computational Validation : Molecular docking (e.g., AutoDock Vina) reconciles observed activities with predicted target binding affinities .

What computational strategies predict the compound’s interactions with biological targets, such as kinases or receptors?

Methodological Answer:

  • Molecular Docking : Use software like Schrödinger Suite or MOE to model interactions with tyrosine kinase domains, leveraging the 4-fluorophenyl fragment’s role in binding pocket occupancy .
  • QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity data to design derivatives with enhanced selectivity .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational dynamics .
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energies, identifying critical residues (e.g., hinge regions in kinases) .

How to design derivatives of this compound for improved pharmacological profiles?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the tetrazole ring with 1,2,4-triazole or pyrazole to modulate metabolic stability .
  • Fragment-Based Design : Incorporate the 1-(4-fluorobenzyl)piperazine fragment, which enhances kinase inhibition via hydrophobic interactions .
  • Pro-drug Strategies : Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability, as seen in piperazine Mannich bases .
  • SAR Analysis : Test substituents at the phenyltetrazole moiety (e.g., electron-withdrawing groups like -NO₂ for enhanced cytotoxicity) .

What experimental design considerations are critical for evaluating toxicity and safety profiles?

Methodological Answer:

  • In Vitro Models : Use hepatic (HepG2) and renal (HEK293) cell lines to screen for organ-specific toxicity .
  • Reactive Oxygen Species (ROS) Assays : Quantify oxidative stress induction via DCFH-DA fluorescence .
  • hERG Channel Inhibition : Patch-clamp electrophysiology assesses cardiac liability risks .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to predict in vivo clearance rates .
  • Acute Toxicity : Follow OECD guidelines for LD₅₀ determination in rodent models .

How to address challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Flow Chemistry : Continuous reactors minimize exothermic risks in azide-alkyne cycloadditions .
  • Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale extractions .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression, ensuring batch consistency .
  • Quality-by-Design (QbD) : Use Design of Experiments (DoE) to optimize parameters (temperature, stoichiometry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-fluorophenyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.